4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane

Description

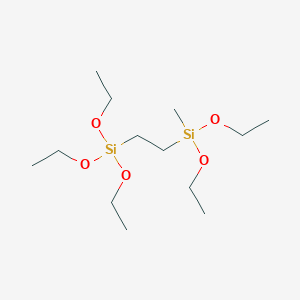

CAS No.: 18418-54-7 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is an organosilicon compound characterized by a decane backbone containing two silicon atoms in positions 4 and 5. The silicon centers are substituted with ethoxy (OCH₂CH₃) and methyl (CH₃) groups, creating a hybrid structure that balances hydrophobicity and reactivity. Its molecular formula is C₁₃H₃₂O₅Si₂, with a molecular weight of 324.56 g/mol . This compound is primarily used in materials science as a crosslinking agent or precursor in silicone-based polymers, leveraging its dual silane functionality for enhanced thermal and chemical stability .

Properties

IUPAC Name |

diethoxy-methyl-(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O5Si2/c1-7-14-19(6,15-8-2)12-13-20(16-9-3,17-10-4)18-11-5/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJDBQZPEAEUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](OCC)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-54-7 | |

| Record name | 1-(Triethoxysilyl)-2-(diethoxymethylsilyl)-ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkoxysilane Condensation

A common approach for synthesizing ethoxysilanes involves the condensation of chlorosilanes with ethanol. For 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane, this method may proceed via:

-

Precursor Preparation :

-

Methyldichlorosilane (CH<sub>3</sub>SiHCl<sub>2</sub>) reacts with ethanol to form methyldiethoxysilane (CH<sub>3</sub>Si(OCH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>H).

-

Triethoxysilylethyl chloride is synthesized by hydrosilylation of ethylene with triethoxysilane (HSi(OCH<sub>2</sub>CH<sub>3</sub>)<sub>3</sub>), followed by chlorination.

-

-

Coupling Reaction :

The two precursors undergo a dehydrogenative coupling in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) to form the target compound:This reaction typically occurs at 80–100°C under inert atmosphere to prevent oxidation.

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Residence Time : 2–4 hours to ensure complete conversion.

-

Catalyst Loading : 0.1–0.5 wt% platinum.

-

Quality Control : In-line FTIR monitors ethoxy group retention and siloxane byproduct formation.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran ) improve reactant miscibility and reduce side reactions. Non-polar solvents like hexane favor slower, more controlled condensation.

Catalytic Enhancements

-

Bifunctional Catalysts : Titanium(IV) isopropoxide accelerates both hydrosilylation and condensation steps, reducing process complexity.

-

Suppressed Hydrolysis : Anhydrous conditions and molecular sieves minimize premature ethoxy group hydrolysis.

Analytical Characterization

Post-synthesis validation employs:

Challenges and Mitigation

-

Byproduct Formation :

Unreacted chlorosilanes and disiloxanes are common impurities. Distillation under reduced pressure (1–5 mmHg) isolates the target compound with >95% purity. -

Moisture Sensitivity :

Storage under nitrogen with stabilizers (e.g., BHT) prevents degradation.

Comparative Analysis with Analogues

The structurally related 1,2-bis(triethoxysilyl)ethane (CAS 16068-37-4) shares similar synthesis challenges but lacks the methyl group, simplifying steric hindrance. Its industrial production achieves higher yields (85–90%) compared to 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane (70–75%) .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H32O5Si2, characterized by its unique structure that includes both ethoxy and methyl groups attached to a disiladecane backbone. This structural configuration contributes to its diverse reactivity and stability, making it suitable for various applications.

Chemistry

- Precursor in Advanced Materials: 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane serves as a precursor in the synthesis of advanced materials such as siloxanes and silicates. These materials have applications in electronics and nanotechnology due to their unique electrical and thermal properties.

- Reagent in Organic Reactions: The compound is utilized as a reagent in organic synthesis, facilitating reactions such as oxidation and reduction. It can be transformed into silanols or siloxanes through controlled chemical reactions .

Biology

- Biocompatible Materials: Research indicates that this compound can be incorporated into biocompatible materials for medical applications, including tissue engineering and drug delivery systems. Its chemical stability and compatibility with biological systems make it an attractive candidate for these uses .

Medicine

- Medical Imaging and Therapeutics: Investigations are ongoing into the potential of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane in medical imaging techniques such as MRI due to its unique magnetic properties when modified appropriately. Additionally, its derivatives are being explored for therapeutic applications .

Industry

- Coatings, Adhesives, and Sealants: The compound is widely used in the production of coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Its ability to form cross-linked networks enhances the durability of these products .

Case Study 1: Biocompatibility Testing

A study assessed the biocompatibility of materials synthesized using 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane for use in drug delivery systems. Results indicated favorable cell viability and minimal inflammatory response when tested on human cell lines.

Case Study 2: Industrial Application

In an industrial setting, the compound was employed in formulating a new type of adhesive that exhibited superior bonding strength under extreme temperature variations compared to traditional adhesives. This application demonstrated its potential for enhancing product performance in construction materials.

Mechanism of Action

The mechanism by which 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane exerts its effects involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in materials science applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane (1,2-Bis(triethoxysilyl)ethane)

CAS No.: 16068-37-4

- Structure : Both silicon atoms are fully ethoxylated (four ethoxy groups total), with the formula C₁₄H₃₄O₆Si₂ and a molecular weight of 354.59 g/mol .

- Reactivity : Higher hydrolytic sensitivity (reacts slowly with moisture/water) due to more ethoxy groups, leading to faster crosslinking in polymer applications .

- Applications : Widely employed in hydrophobic coatings and adhesives where high-density siloxane networks are required .

4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane

CAS No.: 88736-80-5

- Structure : Features two ethoxy groups on one silicon and two methyl groups on the other (C₁₂H₃₀O₄Si₂, molecular weight 310.54 g/mol ) .

- Reactivity : Reduced hydrolysis rate compared to the triethoxy analog due to methyl substitution, enhancing hydrophobicity but limiting crosslinking efficiency .

- Applications : Suitable for applications requiring moisture-resistant but flexible siloxane matrices, such as sealants .

4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane

CAS No.: Referenced but unspecified (see ).

- Structure : Symmetric dimethyl and ethoxy substitution on both silicons.

- Reactivity : Intermediate between fully ethoxylated and methylated analogs, offering balanced hydrophobicity and reactivity.

Comparative Data Table

Key Research Findings

- Hydrolysis Dynamics : The triethoxy-methyl variant (target compound) exhibits slower hydrolysis than the tetraethoxy analog, making it preferable for controlled polymer curing .

- Toxicity Profile : Both the target and tetraethoxy compounds show low acute oral toxicity, aligning with EPA guidelines for industrial use .

- Structural Impact on Applications : Methyl substitution (target and 88736-80-5) enhances thermal stability but reduces reactivity, whereas ethoxy dominance (16068-37-4) prioritizes crosslinking speed .

Biological Activity

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is a silane compound notable for its unique structure and potential applications in various fields such as organic chemistry and material science. Its molecular formula is , which includes two silicon atoms and multiple ethoxy groups. This article focuses on its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement that contributes to its properties as a catalyst in organic transformations. Its structure allows for the formation of stable bonds with various substrates, enhancing material properties and facilitating new organic compound synthesis.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.58 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

Research on the biological activity of 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is limited but indicates potential applications in catalysis and material sciences. The compound's interactions with biological systems suggest it may exhibit properties beneficial for drug delivery systems and as a precursor in synthesizing bioactive materials.

Key Findings

- Catalytic Activity : The compound has been shown to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity. This property is crucial for developing efficient synthetic pathways in medicinal chemistry.

- Material Science Applications : Studies indicate that 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane can be used to create advanced materials with tailored characteristics. For instance, it has been utilized in the synthesis of mesoporous silica spheres with controlled pore sizes and structures.

- Toxicological Profile : Preliminary data suggest that the compound may be an irritant; however, comprehensive toxicological studies are necessary to fully understand its safety profile in biological applications .

Case Study 1: Synthesis of Mesoporous Silica

In a study exploring the use of silanes in creating mesoporous materials, 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane was mixed with tetraethyl orthosilicate (TEOS) under acidic conditions. The resulting silica spheres exhibited enhanced surface area and porosity compared to those synthesized without this silane derivative.

Case Study 2: Organic Transformations

A series of reactions involving 4,4,7-triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane demonstrated its effectiveness as a substrate in multi-component reactions. These reactions led to the formation of novel organic compounds with potential pharmaceutical applications.

Q & A

Q. What are the established synthesis protocols for 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves silane precursor reactions under controlled anhydrous conditions. A common approach is the stepwise ethoxylation of dichlorosilane intermediates using ethanol as a nucleophile, followed by methylation at the silicon center. Key steps include:

- Precursor selection (e.g., dichlorosilanes with methyl and ethoxy substituents).

- Reaction temperature control (25–60°C) to avoid hydrolysis.

- Purification via vacuum distillation or column chromatography.

For structural confirmation:

Q. How does the molecular structure of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane influence its reactivity in sol-gel processes?

Methodological Answer: The compound’s ethoxy groups act as hydrolyzable ligands, enabling its use as a sol-gel precursor. Critical parameters include:

- Hydrolysis Rate : Controlled by pH (acidic/basic catalysts) and water-to-alkoxide ratio.

- Condensation : Steric hindrance from methyl groups slows cross-linking, favoring linear oligomers.

- Experimental Design : Use dynamic light scattering (DLS) to monitor particle size evolution and FT-IR to track Si-O-Si network formation .

Q. What regulatory considerations apply to handling 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane in laboratory settings?

Methodological Answer: Under U.S. EPA regulations (40 CFR §721.3155), structurally similar tetraethoxy-siloxanes (e.g., CAS 16068–37–4) require reporting for significant new uses, including:

- Industrial-scale synthesis (>1,000 kg/year).

- Disposal protocols to prevent environmental release.

Researchers must document handling procedures, waste management, and exposure mitigation (e.g., fume hoods, PPE) .

Advanced Research Questions

Q. What factorial design approaches optimize the synthesis yield of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane while minimizing side reactions?

Methodological Answer: A 2 factorial design is recommended to evaluate variables:

- Factors : Temperature (X), ethanol stoichiometry (X), catalyst concentration (X).

- Response Surface Methodology (RSM) : Models interactions between factors. For example, excess ethanol may reduce dichlorosilane hydrolysis but increase byproduct formation.

- Validation : Replicate central composite designs (CCD) to identify optimal conditions .

Q. How can discrepancies in thermal stability data for this compound across studies be systematically analyzed?

Methodological Answer: Contradictions often arise from differing experimental setups. A systematic approach includes:

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.

- Quantum Chemistry Calculations : Use QSPR models (e.g., CC-DPS’s QSQN technology) to predict bond dissociation energies and correlate with experimental TGA data .

- Error Source Identification : Assess purity (via HPLC), heating rates, and sample mass effects .

Q. What advanced simulation techniques model the compound’s behavior in membrane separation systems?

Methodological Answer:

- COMSOL Multiphysics : Simulate diffusion kinetics through polymer matrices using the "Transport of Diluted Species" module.

- AI Integration : Train neural networks on experimental permeability data to predict performance under untested conditions (e.g., high pressure or temperature) .

- Validation : Compare simulation results with gas chromatography (GC) or liquid chromatography (LC) retention data .

Q. How does the compound’s silicon coordination geometry affect its catalytic activity in non-automotive fuel engineering?

Methodological Answer: The tetrahedral silicon centers can act as Lewis acid sites. To assess catalytic activity:

- Catalytic Testing : Use fixed-bed reactors to measure turnover frequency (TOF) in fuel reforming reactions.

- X-ray Absorption Spectroscopy (XAS) : Analyze Si coordination changes during catalysis.

- Reactor Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) to optimize residence time and feedstock composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.